1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound is a heterocyclic hybrid featuring a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 3-(2-bromophenyl)-1,2,4-oxadiazole moiety at the 1-position and a 4-fluorophenyl group at the 5-position. Synthesized via 1,3-dipolar cycloaddition between azidomethyl oxadiazoles and maleimide derivatives, its structure was confirmed through spectroscopic methods (IR, NMR) and elemental analysis . The 2-bromophenyl and 4-fluorophenyl substituents impart distinct electronic and steric properties, likely influencing biological activity and pharmacokinetics.
Properties
IUPAC Name |
3-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN6O3/c20-13-4-2-1-3-12(13)17-22-14(30-24-17)9-26-16-15(23-25-26)18(28)27(19(16)29)11-7-5-10(21)6-8-11/h1-8,15-16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVUHXSUIPSQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures .
Chemical Reactions Analysis
1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenyl and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and lipophilicity compared to chlorine or fluorine could improve membrane permeability but may increase toxicity risks .
- Heterocyclic Core : The pyrrolo-triazole-dione system in the target compound differs from pyrrolo-pyrimidine derivatives (e.g., Compound 3 ), which exhibit stronger HepG2 inhibition (IC₅₀: 2.03 µM). This suggests the triazole-dione core may prioritize anti-parasitic over anticancer activity.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The oxadiazole moiety is prone to hydrolysis, but bromine’s steric bulk may slow degradation compared to chlorinated analogues .
Mechanism of Action
The target compound’s 1,2,3-triazole moiety may mimic tranexamic acid (TXA) by binding to lysine sites on plasminogen, suggesting antifibrinolytic activity . However, its fused pyrrolo-triazole-dione core could introduce unique interactions with protozoal enzymes (e.g., Leishmania trypanothione reductase) .
Biological Activity
The compound 1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its chemical properties and biological activities based on diverse sources.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C26H25BrN4O
- Molecular Weight : 489.41 g/mol
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 0
- Rotatable Bonds : 6
- LogP (Partition Coefficient) : 5.277
- Water Solubility : LogSw -5.69
These properties suggest a relatively lipophilic compound with moderate solubility in water.
Biological Activity Overview
Research indicates that compounds similar to this one often exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that derivatives of triazoles and oxadiazoles can inhibit cancer cell proliferation. For instance, compounds containing the triazole moiety have been reported to possess significant cytotoxic effects against various cancer cell lines .
- Antimicrobial Activity : Compounds with oxadiazole structures have demonstrated antibacterial and antifungal properties. For example, certain oxadiazole derivatives were effective against gram-positive and gram-negative bacteria .
Anticancer Activity
A study evaluated the anticancer effects of related oxadiazole derivatives on human breast cancer cell lines (MCF-7) and colon carcinoma (HCT-116). The results indicated that these compounds exhibited IC50 values indicating effective inhibition of cell growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative A | MCF-7 | 27.3 |
| Oxadiazole Derivative B | HCT-116 | 6.2 |
These findings suggest that the presence of the oxadiazole ring enhances the anticancer potential of these compounds .
Antimicrobial Activity
Another study assessed the antimicrobial properties of various triazole and oxadiazole derivatives. The results indicated that certain derivatives showed promising activity against pathogenic bacteria:
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Triazole Derivative C | E. coli | 15 |
| Oxadiazole Derivative D | S. aureus | 18 |
This demonstrates the potential for these compounds in developing new antimicrobial agents .
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. For instance:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act by inhibiting enzymes crucial for cancer cell survival.
- Induction of Apoptosis : Certain compounds can trigger programmed cell death in cancer cells through various signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
